(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalytic amount of a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).
Major Products Formed
Scientific Research Applications
(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: It can be used to modify biomolecules through bioconjugation techniques.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents on the pyridine ring and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Cyclopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent for the synthesis of sterically demanding molecules.
Properties
Molecular Formula |
C9H9BF3NO2 |
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Molecular Weight |
230.98 g/mol |
IUPAC Name |
[2-cyclopropyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)8-4-6(10(15)16)3-7(14-8)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI Key |
DPICBHIKZNGGAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
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